molecular formula C6H7NO3 B123406 2,4-Dimethyl-1,3-oxazole-5-carboxylic acid CAS No. 2510-37-4

2,4-Dimethyl-1,3-oxazole-5-carboxylic acid

Cat. No. B123406
CAS RN: 2510-37-4
M. Wt: 141.12 g/mol
InChI Key: JLSFKHJNJFXGAB-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1,3-oxazole-5-carboxylic Acid is a useful synthetic intermediate . It is used as a reagent to synthesize human phosphodiesterases (PDE) 5 inhibitor sildenafil analogs as trypanosomal PDE inhibitors .


Molecular Structure Analysis

The molecular formula of 2,4-Dimethyl-1,3-oxazole-5-carboxylic Acid is C6H7NO3 . The structure includes an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .


Chemical Reactions Analysis

2,4-Dimethyl-1,3-oxazole-5-carboxylic Acid is used as a reagent in the synthesis of human phosphodiesterases (PDE) 5 inhibitor sildenafil analogs as trypanosomal PDE inhibitors .


Physical And Chemical Properties Analysis

The molecular weight of 2,4-Dimethyl-1,3-oxazole-5-carboxylic Acid is 141.12 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass is 141.042593085 g/mol and the monoisotopic mass is also 141.042593085 g/mol . The compound has a topological polar surface area of 63.3 Ų .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 2,4-Dimethyl-1,3-oxazole-5-carboxylic acid is human phosphodiesterases (PDE) 5 . Phosphodiesterases are a group of enzymes that degrade the phosphodiester bond in the second messenger molecules cAMP and cGMP. They regulate the localization, duration, and amplitude of cyclic nucleotide signaling within subcellular domains.

Mode of Action

2,4-Dimethyl-1,3-oxazole-5-carboxylic acid interacts with its target, PDE5, by inhibiting its activity . This inhibition leads to an increase in the concentration of cGMP, resulting in smooth muscle relaxation in the corpus cavernosum and increased blood flow, which is the basis for the use of PDE5 inhibitors in erectile dysfunction.

Biochemical Pathways

The compound affects the cGMP-specific phosphodiesterase type 5 (PDE5) pathway . By inhibiting PDE5, it prevents the degradation of cGMP, leading to smooth muscle relaxation. This is particularly important in the corpus cavernosum of the penis, where increased blood flow results in an erection.

Result of Action

The result of the action of 2,4-Dimethyl-1,3-oxazole-5-carboxylic acid is the inhibition of PDE5, leading to an increase in cGMP levels . This results in smooth muscle relaxation and increased blood flow, particularly in the corpus cavernosum of the penis, leading to an erection. It is also used as a reagent to synthesize sildenafil analogs as trypanosomal PDE inhibitors .

properties

IUPAC Name

2,4-dimethyl-1,3-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-3-5(6(8)9)10-4(2)7-3/h1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSFKHJNJFXGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360644
Record name 2,4-Dimethyl-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-1,3-oxazole-5-carboxylic acid

CAS RN

2510-37-4
Record name 2,4-Dimethyl-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dimethyl-1,3-oxazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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